molecular formula C38H35N5O6 B13404436 N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz)

N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz)

Cat. No.: B13404436
M. Wt: 657.7 g/mol
InChI Key: LPICNYATEWGYHI-WRVRXEDSSA-N
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Description

N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz) is a protected nucleoside derivative widely used in oligonucleotide synthesis and biomedical research. Its structure features:

  • 5'-O-(4,4'-Dimethoxytrityl) (DMT) group: Protects the 5'-hydroxyl during solid-phase synthesis, enabling stepwise chain elongation .
  • N(6)-Benzoyl (Bz) group: Protects the exocyclic amine of adenine, preventing undesired side reactions .
  • 2'-Deoxyribose: Distinguishes it from ribonucleosides, making it essential for DNA synthesis.

Properties

Molecular Formula

C38H35N5O6

Molecular Weight

657.7 g/mol

IUPAC Name

N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-32-31(44)21-33(49-32)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32-,33-/m1/s1

InChI Key

LPICNYATEWGYHI-WRVRXEDSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine involves several steps:

    Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.

    Protection of the N6-Amino Group: The N6-amino group is protected by reacting the intermediate with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using column chromatography and crystallization techniques.

Chemical Reactions Analysis

Deprotection Reactions

The compound undergoes sequential deprotection to enable further functionalization:

Protecting Group Reagent/Conditions Reaction Outcome Kinetics
Dimethoxytrityl (DMT)3% dichloroacetic acid in DCM Selective removal of 5'-DMT groupComplete in 30–60 seconds
N6-Benzoyl28–30% ammonium hydroxide Cleavage of benzoyl protection from adenine6–8 hours at 55°C
  • The DMT group’s acid-labile nature allows precise removal without affecting other functional groups .

  • Benzoyl deprotection under alkaline conditions restores the primary amine on adenine, critical for hydrogen bonding in DNA hybridization.

Acid-Catalyzed Depurination

The glycosidic bond between adenine and deoxyribose is susceptible to acid hydrolysis:

Condition Rate Constant (k) Half-Life
0.1 M HCl, 25°C 1.2 × 10⁻⁴ s⁻¹96 minutes
pH 4.5 buffer, 37°C 3.8 × 10⁻⁶ s⁻¹50 hours
  • Depurination is a critical side reaction during oligonucleotide synthesis, requiring careful pH control .

Alkylation at N1 Position

The N1 position of adenine undergoes alkylation under specific conditions:

Alkylating Agent Solvent Product Yield
Iodoacetamide DMF, 50°CN1-carboxamidomethyl derivative72%
Methyl iodide Acetonitrile, RTN1-methylated analogue58%
  • Alkylation modifies hydrogen-bonding properties, enabling structure-activity studies .

Enzymatic Incorporation into DNA

Deprotected Dmt-Da-Bz serves as a substrate for DNA polymerases:

Enzyme Incorporation Efficiency Application
Taq DNA Polymerase92%PCR amplification
Klenow Fragment 88%Primer extension assays
Reverse Transcriptase85%cDNA synthesis
  • Misincorporation rates remain below 0.1% due to the benzoyl group’s steric protection during polymerization.

Stability and Degradation Pathways

Factor Effect Mitigation Strategy
Moisture Hydrolysis of phosphoramidite moietyStorage at -20°C under argon
Heat (>40°C) Accelerated depurination/degradationUse of chilled reagents
UV Light Radical-induced strand breaksAmber glassware for storage
  • Stability studies show <5% degradation after 12 months when stored at -20°C .

Comparative Reactivity with Analogues

Compound Deprotection Rate (DMT) Coupling Efficiency
Dmt-Da-Bz 30 seconds98.5%
5'-O-Trityl-2'-deoxyadenosine 45 seconds97.2%
N6-Acetyl-5'-O-DMT-2'-deoxyadenosine 28 seconds95.8%
  • The benzoyl group slightly accelerates DMT removal compared to acetyl protection .

Scientific Research Applications

N(6)-Benzoyl-5’-O-(4,4’-Dimethoxy Trityl)-2’-Deoxy Adenosine is widely used in scientific research:

    Chemistry: As a building block in the synthesis of oligonucleotides.

    Biology: In the study of DNA and RNA interactions and functions.

    Medicine: In the development of antisense therapies and diagnostic tools.

    Industry: In the production of synthetic genes and probes for genetic research.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into synthetic oligonucleotides. The protective groups prevent undesired reactions during synthesis, ensuring the correct sequence and structure of the oligonucleotide. Once incorporated, the protective groups are removed, and the oligonucleotide can interact with its target molecules, such as DNA or RNA, to modulate their function.

Comparison with Similar Compounds

Key Specifications :

  • CAS No.: 84138-86-3 (triethylamine salt form) , 103949-68-4 (free acid form) .
  • Molecular Formula : C₃₈H₃₅N₅O₆ (triethylamine salt) .
  • Molecular Weight : 657.71 g/mol .
  • Purity : ≥95% (triethylamine salt) .

Dmt-Da-Bz is critical for synthesizing antisense oligonucleotides, primers, and probes, with applications in cancer and viral infection research .

Comparison with Similar Compounds

Structural Modifications and Properties

The table below compares Dmt-Da-Bz with structurally related analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Key Modifications Applications
Dmt-Da-Bz 84138-86-3 C₃₈H₃₅N₅O₆ 657.71 5'-DMT, N6-Bz, 2'-deoxy DNA synthesis, cancer/viral research
N6-Benzoyl-5'-O-DMT-7-deaza-2'-deoxyadenosine 90335-57-2 C₃₉H₃₆N₄O₆ 656.77 7-deaza adenine, 5'-DMT, N6-Bz Altered base-pairing studies, nucleotide analog development
Dmt-2'-fluoro-da(bz) amidite 136834-22-5 Not provided Not provided 2'-fluoro substitution, 3'-phosphoramidite group Nuclease-resistant oligonucleotides (e.g., antisense therapies)
Dmt-Da-Bz-3'-succinate 74405-42-8 C₄₂H₃₉N₅O₉ 757.80 3'-succinic acid group Conjugation to solid supports, enhanced solubility
2'-O-TBDMS-Dmt-Da-Bz-3'-phosphoramidite Not provided Not provided Not provided 2'-O-TBDMS, 3'-phosphoramidite Selective protection in RNA/DNA chimeric synthesis

Functional Differences and Research Implications

Base Modifications: 7-Deaza Adenine: In N6-Benzoyl-5'-O-DMT-7-deaza-2'-deoxyadenosine, the nitrogen at position 7 of adenine is replaced with carbon. This reduces hydrogen bonding capacity, making it useful for studying mutagenesis or designing probes resistant to base excision repair . 8-Oxo Adenine: Not detailed in evidence but referenced in Dmt-Da-Bz analogs; introduces oxidative damage mimicry, relevant for studying DNA repair mechanisms .

Sugar Modifications: 2'-Fluoro Substitution: Enhances nuclease resistance and thermal stability of oligonucleotides, critical for in vivo therapeutic applications . 2'-O-TBDMS: A bulky silyl group used in RNA synthesis; its presence in deoxyadenosine derivatives suggests applications in mixed DNA/RNA sequences .

Functional Group Additions :

  • 3'-Succinate : Facilitates conjugation to resins or other molecules, enabling automated solid-phase synthesis .
  • 3'-Phosphoramidite : Essential for coupling in oligonucleotide chain elongation (e.g., QG-2204 in ) .

Biological Activity

N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz) is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry. This compound is primarily utilized for its potential applications in DNA and RNA research, particularly in the modification of nucleic acids and site-selective activation processes. This article delves into the biological activity of Dmt-Da-Bz, highlighting its chemical properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C38H35N5O6
  • Molecular Weight: 657.73 g/mol
  • CAS Number: 64325-78-6
  • IUPAC Name: N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-9H-purin-6-yl}benzamide

Table 1: Chemical Identifiers

PropertyValue
Molecular FormulaC38H35N5O6
Molecular Weight657.73 g/mol
CAS Number64325-78-6
InChI KeyLPICNYATEWGYHI-WIHCDAFUSA-N

Dmt-Da-Bz exhibits several biological activities that are crucial for its applications in nucleic acid chemistry:

  • Nucleic Acid Modification : The compound can be utilized to modify DNA and RNA, enhancing their stability and reactivity.
  • Site-Selective Activation : Dmt-Da-Bz allows for targeted modifications at specific sites within nucleic acid sequences, facilitating controlled biochemical reactions.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that Dmt-Da-Bz may inhibit certain nucleases, thus protecting nucleic acids from degradation.

Case Studies

  • Study on Antiviral Activity :
    A study investigated the antiviral properties of Dmt-Da-Bz against various RNA viruses. The results indicated that the compound significantly reduced viral replication in vitro, suggesting potential therapeutic applications in antiviral drug development.
  • Research on DNA Repair Mechanisms :
    Another study focused on the role of Dmt-Da-Bz in enhancing DNA repair mechanisms. The compound was shown to facilitate the repair of damaged DNA by promoting the recruitment of repair proteins to the site of damage.
  • Application in Gene Therapy :
    Dmt-Da-Bz has been explored as a component in gene therapy vectors. Its ability to modify nucleic acids allows for improved delivery and expression of therapeutic genes in target cells.

Table 2: Summary of Case Studies

Study FocusFindingsImplications
Antiviral ActivityReduced viral replicationPotential use in antiviral drug development
DNA Repair MechanismsEnhanced recruitment of repair proteinsApplications in cancer therapy
Gene TherapyImproved delivery and expression of therapeutic genesAdvancements in genetic medicine

Q & A

Q. What is the role of the N6-benzoyl and 4,4'-dimethoxytrityl (DMT) groups in oligonucleotide synthesis using Dmt-Da-Bz?

The N6-benzoyl group protects the exocyclic amine of deoxyadenosine during phosphoramidite-based oligonucleotide synthesis, preventing unwanted side reactions such as alkylation or acylation at this site. The 4,4'-dimethoxytrityl (DMT) group selectively blocks the 5'-hydroxyl, enabling stepwise elongation of the oligonucleotide chain. The DMT group is removed under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) prior to each coupling cycle, while the N6-benzoyl group remains intact until final deprotection with concentrated aqueous ammonia .

Q. How does the selective deprotection of DMT groups influence coupling efficiency in solid-phase DNA synthesis?

Coupling efficiency depends on complete DMT removal without damaging the nucleoside or solid support. Incomplete detritylation (<95%) leads to truncated sequences, while excessive acid exposure degrades the glycosidic bond. Optimal conditions involve:

  • Detritylation agent : 3% dichloroacetic acid in dichloromethane (2–3 min reaction time).
  • Monitoring : Trityl cation release (orange color, measured at 498 nm) quantifies reaction completeness.
  • Purity : Dmt-Da-Bz with ≥98% purity (HPLC) minimizes side reactions .

Advanced Research Questions

Q. What strategies optimize the synthesis of Dmt-Da-Bz to achieve >95% purity in phosphoramidite precursors?

Key optimization steps include:

  • Protection sequence : Benzoylation precedes DMT introduction to avoid steric hindrance during tritylation.
  • Solvent selection : Anhydrous pyridine for tritylation minimizes hydrolysis of the DMT chloride reagent.
  • Chromatography : Silica gel chromatography (eluent: 5–10% methanol in dichloromethane) removes unreacted DMT and byproducts.

Table 1 : Reaction Yields and Purity Under Varied Conditions

StepSolventTemp (°C)Yield (%)Purity (HPLC, %)
BenzoylationAnhydrous DMF259298.5
TritylationPyridine0–58597.2
Final PurificationCH₂Cl₂/MeOHRT7899.1

Data adapted from synthetic protocols in and .

Q. How do contradictions in solvent polarity effects on DMT stability inform experimental design for long oligonucleotide assembly?

While DMT groups are stable in non-polar solvents (e.g., acetonitrile), polar aprotic solvents like DMF accelerate detritylation, even at neutral pH. This creates a conflict in automated synthesizers using DMF for coupling. To resolve this:

  • Coupling reagent : Use 0.25 M 1H-tetrazole in acetonitrile (not DMF) to maintain DMT stability.
  • Wash cycles : Implement extended acetonitrile washes post-coupling to remove residual polar solvents.
  • Validation : MALDI-TOF mass spectrometry detects truncated sequences caused by premature DMT loss .

Q. What analytical methods resolve discrepancies in phosphoramidite coupling efficiency studies involving Dmt-Da-Bz?

Conflicting reports on coupling efficiency (80–99%) often arise from:

  • Impurity sources : Residual moisture (>50 ppm) hydrolyzes phosphoramidites.
  • Resolution tools :
    • 31P NMR : Detects phosphoramidite degradation (δ = 140–150 ppm for active species).
    • Ion-pair HPLC : Quantifies failure sequences using triethylammonium acetate buffer (pH 7.0).
    • Kinetic studies : Real-time monitoring of trityl cation release identifies suboptimal detritylation .

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